Fluorescence Quantum Yield vs. 2-Aminopurine and N2,N3-Ethenoadenosine
1,N6-Ethenoadenosine exhibits a fluorescence quantum yield (Φ) of 0.56 in aqueous solution with emission maximum at 415 nm [1]. In contrast, the widely used fluorescent purine analog 2-aminopurine (2-AP) has a comparable quantum yield of 0.6 but emits at a shorter wavelength of 370 nm, limiting its utility in cellular autofluorescence backgrounds [2]. N2,N3-Ethenoadenosine, a regioisomeric analog, exhibits a drastically lower quantum yield of 0.03 (emission at 420 nm), making it 18.7-fold less sensitive for fluorescence detection applications [3].
| Evidence Dimension | Fluorescence Quantum Yield |
|---|---|
| Target Compound Data | Φ = 0.56, λem = 415 nm |
| Comparator Or Baseline | 2-Aminopurine: Φ = 0.6, λem = 370 nm; N2,N3-Ethenoadenosine: Φ = 0.03, λem = 420 nm |
| Quantified Difference | 1,N6-ethenoadenosine is 18.7-fold brighter than N2,N3-ethenoadenosine; emission is red-shifted 45 nm relative to 2-AP, reducing cellular autofluorescence interference. |
| Conditions | Aqueous solution, pH 7, room temperature |
Why This Matters
Higher quantum yield directly translates to greater detection sensitivity and lower reagent consumption in fluorescence-based assays, while the red-shifted emission reduces background interference in biological samples.
- [1] Secrist, J. A., Barrio, J. R., Leonard, N. J., & Weber, G. (1972). Fluorescent modification of adenosine-containing coenzymes. Biological activities and spectroscopic properties. Biochemistry, 11(19), 3499-3506. View Source
- [2] Ward, D. C., Reich, E., & Stryer, L. (1969). Fluorescence studies of nucleotides and polynucleotides. I. Formycin, 2-aminopurine riboside, 2,6-diaminopurine riboside, and their derivatives. Journal of Biological Chemistry, 244(5), 1228-1237. View Source
- [3] Zhao, H., et al. (2006). Fluorescent N2,N3-ε-Adenine Nucleoside and Nucleotide Probes: Synthesis, Spectroscopic Properties, and Biochemical Evaluation. ChemBioChem, 7(9), 1361-1374. View Source
